3-(2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
This compound is a fluorinated thienopyrimidine-dione derivative characterized by a fused thiophene-pyrimidine core substituted with two 2-fluorophenyl groups. The presence of two 2-fluorophenyl groups at positions 3 and N1 introduces steric bulk and electron-withdrawing effects, which may enhance metabolic stability and binding affinity to biological targets compared to non-fluorinated analogs.
Properties
IUPAC Name |
3-(2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O2S/c20-13-6-2-1-5-12(13)11-22-16-9-10-26-17(16)18(24)23(19(22)25)15-8-4-3-7-14(15)21/h1-10,16-17H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMHGGKXHUJWAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a thienopyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 366.41 g/mol. The structure features a thieno[3,2-d]pyrimidine core substituted with two fluorophenyl groups.
Research indicates that thienopyrimidine derivatives exhibit a range of biological activities, including:
- Anticancer Activity : The compound has been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, studies have demonstrated that derivatives with similar structures can inhibit the proliferation of MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cell lines.
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes such as MIF2 (Macrophage Migration Inhibitory Factor 2), which plays a role in inflammation and cancer progression. The IC50 values for related compounds indicate potent inhibition at micromolar concentrations .
Study 1: MIF2 Inhibition
A study highlighted the discovery of potent MIF2 inhibitors derived from thienopyrimidine scaffolds. The most effective derivatives showed IC50 values as low as 7.2 μM, demonstrating their potential as therapeutic agents for conditions involving MIF2 dysregulation .
Study 2: Cytotoxicity in Cancer Cell Lines
In another investigation, various thienopyrimidine derivatives were tested for cytotoxic effects against multiple cancer cell lines. Compounds structurally related to the target compound exhibited significant cytotoxicity with IC50 values ranging from 1.18 to 8.83 μM against MCF7 and HCT116 cells, indicating a strong potential for anticancer applications .
Comparative Biological Activity Table
| Compound Name | IC50 (μM) | Target Enzyme/Cell Line | Biological Activity |
|---|---|---|---|
| Compound A | 7.2 | MIF2 | Inhibitor |
| Compound B | 1.18 | MCF7 (Breast Cancer) | Cytotoxic |
| Compound C | 4.62 | HCT116 (Colon Cancer) | Cytotoxic |
| Compound D | 8.83 | PC3 (Prostate Cancer) | Cytotoxic |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, synthetic, and physicochemical properties of 3-(2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione with related pyrimidine derivatives from the literature.
Key Observations:
Structural Variations: The target compound features a thienopyrimidine-dione core, distinguishing it from simpler dihydropyrimidinones (e.g., compound 5H ) or pyrimidine-diones (e.g., compound 5H ). Fluorine positioning significantly impacts electronic properties. For example, the 2-fluorophenyl group in the target compound may induce greater steric hindrance than the 3-fluorophenyl analog in , affecting solubility and target interactions.
Physicochemical Properties: Melting points for fluorinated thienopyrimidines are unreported in the evidence, but chlorinated analogs (e.g., 5H ) exhibit higher melting points (116–118°C), likely due to stronger intermolecular halogen bonding. Rf values vary with substituent polarity; the target compound’s Rf is expected to differ from 5H (Rf = 0.96 ) due to its non-polar fluorophenyl groups.
Biological Relevance :
- Compounds with dichlorophenyl (5H ) or difluorobenzyl (51 ) substituents demonstrate antifungal and anticancer activities, suggesting the target compound’s fluorinated structure warrants similar evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
